Butein Is the Most Potent HDAC Inhibitor Among 21 Structurally Diverse Natural Chalcones in a Direct Head-to-Head Fluorescence Assay
In a systematic screen of 21 natural chalcones using a fluorometric HDAC assay (K562 nuclear extract, Fluor de Lys substrate), butein (no. 12) exhibited the best HDAC inhibitory activity with an IC₅₀ of 60 μM, outperforming its closest active structural relatives isoliquiritigenin (no. 10, IC₅₀ = 110 μM), marein (no. 21, IC₅₀ = 100 μM), and homobutein (no. 15, IC₅₀ = 190 μM) [1]. The remaining 17 chalcones were inactive (IC₅₀ > 1000 μM). Butein also demonstrated dual activity by inhibiting TNFα-induced NF-κB activation (IC₅₀ = 38 μM), although isoliquiritigenin was marginally more potent on this endpoint (IC₅₀ = 32 μM) [1]. This dual HDAC/NF-κB inhibitory phenotype was shared by only three chalcones (butein, isoliquiritigenin, homobutein) among all 21 tested, with butein providing the most balanced potency profile [1].
| Evidence Dimension | HDAC enzymatic inhibition (total HDAC classes I, II, IV from K562 nuclear extract) |
|---|---|
| Target Compound Data | Butein HDAC IC₅₀ = 60 μM; NF-κB IC₅₀ = 38 μM |
| Comparator Or Baseline | Isoliquiritigenin HDAC IC₅₀ = 110 μM (NF-κB IC₅₀ = 32 μM); Homobutein HDAC IC₅₀ = 190 μM (NF-κB IC₅₀ = 38 μM); Marein HDAC IC₅₀ = 100 μM (NF-κB >200 μM); 17 other chalcones HDAC IC₅₀ > 1000 μM |
| Quantified Difference | Butein is 1.8-fold more potent than isoliquiritigenin, 3.2-fold more potent than homobutein, and 1.7-fold more potent than marein in HDAC inhibition; ≥16.7-fold more potent than all 17 inactive chalcones. |
| Conditions | Fluorometric HDAC assay (Active Motif Fluor de Lys kit); K562 human leukemia nuclear extract; 1 h incubation at 37°C; fluorescence read at λₑₓ 360 nm / λₑₘ 460 nm; NF-κB assessed via luciferase reporter in TNFα-stimulated K562 cells. |
Why This Matters
A researcher requiring a chalcone with epigenetic modulatory activity cannot substitute isoliquiritigenin or homobutein for butein without accepting a 1.8- to 3.2-fold loss in HDAC inhibitory potency, which directly impacts target engagement at pharmacologically relevant concentrations.
- [1] Orlikova B, Schnekenburger M, Zloh M, Golais F, Diederich M, Tasdemir D. Natural chalcones as dual inhibitors of HDACs and NF-κB. Oncol Rep. 2012;28(3):797-805. doi:10.3892/or.2012.1870. View Source
